(R)-4-Benzyloxazolidine-2-thione

Catalog No.
S724818
CAS No.
190970-58-2
M.F
C10H11NOS
M. Wt
193.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Benzyloxazolidine-2-thione

CAS Number

190970-58-2

Product Name

(R)-4-Benzyloxazolidine-2-thione

IUPAC Name

(4R)-4-benzyl-1,3-oxazolidine-2-thione

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

InChI

InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13)/t9-/m1/s1

InChI Key

WJSUXYCBZFLXIK-SECBINFHSA-N

SMILES

C1C(NC(=S)O1)CC2=CC=CC=C2

Canonical SMILES

C1C(NC(=S)O1)CC2=CC=CC=C2

Isomeric SMILES

C1[C@H](NC(=S)O1)CC2=CC=CC=C2

Potential as Antiviral Agents

Some studies have investigated the potential of oxazolidine-2-thiones, including (R)-4-benzyloxazolidine-2-thione, as antiviral agents. These compounds have shown activity against various viruses, including human rhinovirus and hepatitis C virus (HCV). [, ] The mechanism of action is not fully understood, but it is believed to involve inhibition of viral replication.

Other Potential Applications

Limited research suggests that oxazolidine-2-thiones might possess other potential applications, such as:

  • Antibacterial activity: Some studies have shown that certain oxazolidine-2-thiones exhibit antibacterial activity against various bacterial strains. However, more research is required to assess the potential of (R)-4-benzyloxazolidine-2-thione in this area.
  • Anticancer properties: Preliminary studies suggest that some oxazolidine-2-thiones might have anticancer properties. However, further research is needed to confirm these findings and understand the underlying mechanisms.

(R)-4-Benzyloxazolidine-2-thione is a chiral heterocyclic compound characterized by the presence of both sulfur and nitrogen atoms. It is classified as a thiourea derivative, where the oxygen atom in oxazolidine is replaced by a sulfur atom, and a benzyl group is attached to the nitrogen atom. This compound has garnered attention due to its potential applications in asymmetric synthesis and biological studies, making it a valuable asset in both chemistry and pharmacology .

Currently, there is no documented information regarding the mechanism of action of (R)-4-Benzyloxazolidine-2-thione in biological systems. This suggests that research in this area is ongoing or limited.

Safety data sheets (SDS) for (R)-4-Benzyloxazolidine-2-thione are not readily available from chemical suppliers. Due to the presence of a thione group, it's advisable to handle this compound with caution, assuming similar hazards as related thiol compounds. These may include:

  • Skin and eye irritation
  • Respiratory tract irritation
  • Potential genotoxicity (ability to damage DNA) []

  • Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The thione group can be reduced to yield the corresponding thiol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The benzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups when treated with alkyl halides or acyl chlorides in the presence of a base.

The biological activity of (R)-4-Benzyloxazolidine-2-thione has been explored primarily in the context of its role as a chiral auxiliary and ligand. It has shown promise in enzyme-substrate interaction studies, which are crucial for understanding biochemical pathways and developing pharmaceuticals. Its unique structure allows it to influence biological systems by modulating chirality, which is essential for the activity of many biological molecules.

The synthesis of (R)-4-Benzyloxazolidine-2-thione typically involves the following steps:

  • Formation of Dithiocarbamate: The reaction begins with (R)-2-amino-1-phenylethanol reacting with carbon disulfide in the presence of a base, such as potassium hydroxide.
  • Cyclization: This intermediate undergoes cyclization to form the oxazolidine-2-thione ring. The reaction often requires refluxing in solvents like ethanol or methanol to facilitate this transformation.

In industrial settings, production can be optimized through continuous flow reactors to enhance yield and purity, alongside purification techniques like recrystallization or chromatography.

(R)-4-Benzyloxazolidine-2-thione finds applications across various fields:

  • Chemistry: It is utilized as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
  • Biology: Its role as a ligand allows for investigations into enzyme interactions, which can lead to advancements in drug development.
  • Industry: The compound serves as an intermediate in synthesizing pharmaceuticals and agrochemicals, highlighting its importance in medicinal chemistry .

Interaction studies involving (R)-4-Benzyloxazolidine-2-thione focus on its ability to act as a ligand in enzyme-substrate interactions. These studies are critical for elucidating mechanisms of action for various enzymes and can inform drug design efforts. The compound's chirality plays a significant role in its interactions, influencing binding affinities and selectivities.

Several compounds share structural similarities with (R)-4-Benzyloxazolidine-2-thione, each possessing unique characteristics:

Compound NameStructure DescriptionUniqueness
(S)-4-Benzyloxazolidine-2-thioneEnantiomer with opposite chiralitySimilar properties but different stereochemistry
4-Methyloxazolidine-2-thioneBenzyl group replaced with a methyl groupLess steric hindrance compared to benzyl
4-Phenyloxazolidine-2-thionePhenyl group instead of benzylDifferent electronic properties due to phenyl
(R)-4-Benzylthiazolidine-2-thioneContains sulfur in a different positionDistinct reactivity patterns due to thiazole structure

(R)-4-Benzyloxazolidine-2-thione stands out due to its chiral nature and dual presence of sulfur and nitrogen, making it particularly valuable in asymmetric synthesis applications where chirality is crucial .

XLogP3

2.3

Dates

Modify: 2023-08-15

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